molecular formula C12H21NO10S3 B1255984 4-Methylsulfinyl-3-butenyl glucosinolate CAS No. 28463-24-3

4-Methylsulfinyl-3-butenyl glucosinolate

Cat. No. B1255984
CAS RN: 28463-24-3
M. Wt: 435.5 g/mol
InChI Key: ZFLXCZJBYSPSKU-CRHREIPCSA-N
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Description

4-Methylsulfinyl-3-butenyl glucosinolate (also known as glucoraphasatin) is a type of glucosinolate, a class of sulfur- and nitrogen-containing secondary metabolites . It is mainly found in plants of the Brassicaceae family, including Brassica crops such as broccoli, cabbage, and oilseed rape . This compound is a precursor of radish phototropism-regulating substances .


Synthesis Analysis

The first total synthesis of 4-methylthio-3-butenyl glucosinolate was achieved from commercially available 1,4-butanediol . The glucosinolate framework was prepared by coupling an oximyl chloride derivative and tetraacetyl thioglucose .


Molecular Structure Analysis

Glucosinolates, including 4-Methylsulfinyl-3-butenyl glucosinolate, are sulfur-rich, anionic secondary metabolites found almost exclusively within the plant order Brassicales . They have three moieties: a β-thioglucose moiety, a sulfonated oxime moiety, and a variable aglycone side chain derived from an α-amino acid .


Chemical Reactions Analysis

The glucosinolate framework was prepared by coupling an oximyl chloride derivative and tetraacetyl thioglucose . A methylthio group was introduced to the framework by a Wittig reaction between triphenylphosphonium thiomethylmethylide and an aldehyde intermediate of glucosinolate .


Physical And Chemical Properties Analysis

Glucosinolates are sulfur-rich, anionic secondary metabolites . They are enzymatically hydrolyzed to produce sulfate ions, D-glucose, and characteristic degradation products such as isothiocyanates .

Scientific Research Applications

Hydrolysis and Biological Activities

4-Methylsulfinyl-3-butenyl glucosinolate, when hydrolyzed, can generate isothiocyanates and nitriles. These hydrolysis products have attracted interest for their potential use in organic synthesis and biological activities. Research has focused on isolating and purifying these products from various plant sources, with a significant emphasis on their roles in plant defense and human health benefits. One notable hydrolysis product, sulforaphene, has been found to have significant chemopreventive activities and is a crucial phytochemical ingredient in radish seeds (Vaughn & Berhow, 2004).

Genetic and Chemical Analysis

The study of 4-methylsulfinyl-3-butenyl glucosinolate extends to genetic and chemical analysis in various plant species. Analysis of glucosinolate profiles in different plant organs, such as radish accessions, has been conducted. This research offers insights into the genetic factors influencing glucosinolate levels and composition, which is crucial for plant breeding and understanding plant metabolism (Wang et al., 2022).

Structural and Biosynthetic Studies

Understanding the structure and biosynthesis of 4-methylsulfinyl-3-butenyl glucosinolate is also a significant area of research. Studies have determined the absolute configuration of its sulfoxide group, which is critical for understanding its biological activity and for the development of related synthetic compounds. These findings have implications for the stereospecific biosynthesis of glucosinolate side chains (Vergara et al., 2008).

Cooking and Food Processing

Investigations into the transformation of glucosinolate breakdown products during cooking and food processing have revealed the formation of novel compounds. These findings have implications for understanding how cooking methods can influence the nutritional and pharmacological properties of food containing glucosinolates (Hoffmann et al., 2021).

Health Benefits

Research on the health benefits of 4-methylsulfinyl-3-butenyl glucosinolate and its hydrolysis products, such as sulforaphane, is extensive. These studies have highlighted its potential anticarcinogenic, antimicrobial, anti-inflammatory, and neuroprotective effects. The health benefits associated with these compounds have made them a subject of interest in the fields of nutrition and pharmacology (Kim & Park, 2016).

Mechanism of Action

The phytochemical glucoraphasatin and its corresponding isothiocyanate, 4-methylsulfanyl-3-butenyl isothiocyanate, up-regulate enzymes involved in the detoxification of carcinogens and are thus potential chemopreventive agents .

Safety and Hazards

A large body of epidemiological evidence indicates that the chemoprotective effects of Brassica vegetables against initiation of tumors caused by chemical carcinogens may be due to glucosinolates and their metabolic products .

properties

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E,1E)-5-methylsulfinyl-N-sulfooxypent-4-enimidothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO10S3/c1-25(18)5-3-2-4-8(13-23-26(19,20)21)24-12-11(17)10(16)9(15)7(6-14)22-12/h3,5,7,9-12,14-17H,2,4,6H2,1H3,(H,19,20,21)/b5-3+,13-8+/t7-,9-,10+,11-,12+,25?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFLXCZJBYSPSKU-CRHREIPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C=CCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)/C=C/CC/C(=N\OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO10S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylsulfinyl-3-butenyl glucosinolate

CAS RN

28463-24-3
Record name Glucoraphenin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028463243
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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